molecular formula C8H14O3 B6146465 4-ethoxyoxane-4-carbaldehyde CAS No. 1779933-40-2

4-ethoxyoxane-4-carbaldehyde

Cat. No.: B6146465
CAS No.: 1779933-40-2
M. Wt: 158.19 g/mol
InChI Key: GRTHVHSFMLMRAN-UHFFFAOYSA-N
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Description

4-Ethoxyoxane-4-carbaldehyde is a cyclic ether derivative featuring a tetrahydropyran (oxane) ring substituted with an ethoxy group and an aldehyde functional group at the 4-position. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials . Its structure combines the steric and electronic effects of the ethoxy group with the reactivity of the aldehyde, enabling selective modifications for applications such as nucleophilic additions or cyclization reactions.

The compound is commercially available through suppliers like Enamine Ltd., where it is cataloged as a key intermediate for medicinal chemistry projects .

Properties

CAS No.

1779933-40-2

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

4-ethoxyoxane-4-carbaldehyde

InChI

InChI=1S/C8H14O3/c1-2-11-8(7-9)3-5-10-6-4-8/h7H,2-6H2,1H3

InChI Key

GRTHVHSFMLMRAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCOCC1)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxyoxane-4-carbaldehyde typically involves the reaction of ethyl vinyl ether with formaldehyde under acidic conditions. The reaction proceeds through an acid-catalyzed addition, followed by cyclization to form the oxane ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyoxane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products Formed

    Oxidation: 4-Ethoxyoxane-4-carboxylic acid.

    Reduction: 4-Ethoxyoxane-4-methanol.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-ethoxyoxane-4-carbaldehyde serves as an intermediate for synthesizing more complex organic molecules. It is particularly useful in:

  • Synthesis of Heterocycles: Utilized as a building block for creating various heterocyclic compounds that exhibit biological activity.
  • Functionalization Reactions: Engaged in reactions such as nucleophilic substitutions and cross-coupling reactions to produce diverse chemical entities.

Biology

The biological applications of this compound are significant:

  • Enzyme Studies: The compound has been employed to study enzyme-catalyzed reactions involving aldehydes, providing insights into metabolic pathways.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

  • Antitumor Activity: Research indicates that derivatives of this compound may inhibit cancer cell growth by targeting specific molecular pathways.
  • Drug Development: Its structure allows for modifications that can lead to the discovery of novel drugs with enhanced efficacy against diseases such as cancer and infections.

Data Tables

The following table summarizes the key applications and findings related to this compound:

Application Area Description Key Findings
ChemistryIntermediate in organic synthesisUsed to synthesize complex molecules
BiologyEnzyme-catalyzed reaction studiesPotential role in metabolic pathways
MedicineAntitumor and antimicrobial researchExhibits activity against cancer cells

Case Study 1: Antitumor Activity

A study investigated the effects of this compound derivatives on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations below 100 µM, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives exhibited inhibitory effects on bacterial growth, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-ethoxyoxane-4-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-ethoxyoxane-4-carbaldehyde, we compare it with three analogs: 4-methyloxane-4-carbaldehyde , 4-hydroxybenzaldehyde , and tetrahydro-2H-pyran-4-carbaldehyde . Key differences in substituents, electronic effects, and applications are highlighted below.

Table 1: Structural and Functional Comparison

Compound Core Structure Substituent (4-position) Key Properties/Applications
This compound Oxane (tetrahydropyran) Ethoxy (-OCH₂CH₃) High steric bulk; aldehyde reactivity for cross-coupling
4-Methyloxane-4-carbaldehyde Oxane Methyl (-CH₃) Lower steric hindrance; used in flavor/fragrance synthesis
4-Hydroxybenzaldehyde Benzene Hydroxyl (-OH) Antioxidant, antimicrobial activity; polar, hydrogen-bonding
Tetrahydro-2H-pyran-4-carbaldehyde Oxane None (unsubstituted) Simpler scaffold; intermediate in carbohydrate chemistry

Reactivity and Electronic Effects

  • This compound: The ethoxy group is electron-donating via resonance, stabilizing the aldehyde’s electrophilic carbon.
  • 4-Methyloxane-4-carbaldehyde : The methyl group exerts weaker electron-donating effects compared to ethoxy, resulting in less stabilization of the aldehyde. Its smaller size facilitates faster reaction kinetics in nucleophilic substitutions .
  • 4-Hydroxybenzaldehyde : The hydroxyl group introduces strong hydrogen-bonding capacity and acidity (pKa ~8), enabling pH-dependent reactivity. It is widely studied for its bioactive properties, including inhibition of inflammatory enzymes .

Solubility and Physical Properties

  • This compound: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the ethoxy group’s polarity. Limited water solubility, typical of ether-containing aldehydes.
  • 4-Hydroxybenzaldehyde: High water solubility (compared to oxane analogs) due to phenolic -OH group; miscible in alcohols and acetone .
  • 4-Methyloxane-4-carbaldehyde : Similar solubility profile to 4-ethoxy analog but slightly more lipophilic due to the methyl group .

Research Findings and Literature Gaps

While this compound’s analogs are well-documented in pharmacological and synthetic contexts, direct studies on its biological activity are sparse. For example:

  • 4-Hydroxybenzaldehyde has been shown to inhibit NO production in macrophages (IC₅₀ = 12.5 μM) , but analogous data for this compound are lacking.
  • Computational studies predict that the ethoxy group in this compound enhances metabolic stability compared to hydroxyl or methyl analogs, making it a candidate for prodrug development .

Biological Activity

4-Ethoxyoxane-4-carbaldehyde is a compound of significant interest in both organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C8H14O3
  • Molecular Weight : 158.19 g/mol
  • CAS Number : 1779933-40-2
  • IUPAC Name : this compound
  • Purity : ≥95%

The compound features an ethoxy group and an aldehyde functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its aldehyde group, which can undergo nucleophilic addition reactions with various biomolecules. This reactivity allows it to interact with enzymes and proteins, potentially inhibiting or modifying their functions. The exact molecular targets remain under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolic processes.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this property. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress .

Assay TypeActivity Level
DPPHModerate
FRAPHigh

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results against human colorectal adenocarcinoma Caco2 cells. The cytotoxicity appears correlated with the compound's lipophilicity, suggesting that structural modifications could enhance its efficacy as an anticancer agent .

Case Studies

  • Antitumor Activity : A study investigated the effects of structural analogs of this compound on tumor growth inhibition in xenograft models. Results indicated that specific derivatives exhibited significant inhibition of tumor growth, highlighting the potential for developing new anticancer therapies based on this scaffold .
  • Structure-Activity Relationship (SAR) : Research into SAR has demonstrated that modifications to the ethoxy and aldehyde groups can significantly influence the biological activity of derivatives. For instance, altering the length of alkyl chains or introducing additional functional groups led to variations in binding affinity and cytotoxicity against cancer cells .

Applications in Research

The compound is utilized in various fields:

  • Organic Chemistry : As an intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry : Investigated for potential therapeutic properties, including antitumor and antimicrobial activities.
  • Biological Research : Studied for interactions with biomolecules and effects on cellular pathways.

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